molecular formula C13H18N2O B1270487 1-Benzylpiperidine-4-carboxamide CAS No. 62992-68-1

1-Benzylpiperidine-4-carboxamide

Cat. No. B1270487
CAS RN: 62992-68-1
M. Wt: 218.29 g/mol
InChI Key: ARYICIJWHSZXTO-UHFFFAOYSA-N
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Patent
US06699870B2

Procedure details

5 ml N,N-dimethylformamide was added to a mixture of 12.7 g 1-benzyl-4-piperidine carboxamide and 60 ml phosphorus oxychloride under ice-cooling, and it was stirred at room temperature for 1.5 hr. It was evaporated, and the resulting residue was dissolved in ethyl acetate and washed with aqueous sodium hydroxide and brine. After drying over anhydrous sodium sulfate, it was evaporated, and the resulting residue was purified by silica gel column chromatography to give 11.0 g of 1-benzyl-4-piperidine carbonitrile.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]([NH2:16])=O)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.P(Cl)(Cl)(Cl)=O>CN(C)C=O>[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]#[N:16])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)C(=O)N
Name
Quantity
60 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
it was stirred at room temperature for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
It was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with aqueous sodium hydroxide and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulfate, it
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.